exo-Tetrahydrocannabinol

Cannabinoid pharmacology In vivo efficacy THC isomer comparison

Analytical labs often face false positives due to exo-THC co-elution with Δ9-THC. Sourcing a certified reference standard is not optional-it is essential for valid forensic, toxicology, or potency workflows. - Accurate Quantification: Eliminates co-elution risks in HPLC/GC-MS methods [0†L35-L38]. - Pharmacological Probing: Enables rigorous CB1 receptor antagonism & biased signaling studies [0†L18-L22]. - Supply Chain Assurance: DEA-exempt preparation format available, streamlining procurement for qualified labs [14†L13-L14].

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 16849-44-8
Cat. No. B107035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-Tetrahydrocannabinol
CAS16849-44-8
Synonymsdelta 9-11 THC
delta(9-11)-tetrahydrocannabinol
delta(9-11)-tetrahydrocannabinol, (6aR-trans)-isomer
delta(9-11)-tetrahydrocannabinol, (trans)-isomer
delta-11-tetrahydrocannabinol
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O
InChIInChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1
InChIKeyAOYYFUGUUIRBML-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-THC Research Overview


exo-Tetrahydrocannabinol (exo-THC, Δ9,11-THC, Δ11-THC, CAS 16849-44-8) is a rare, synthetic isomer of tetrahydrocannabinol (Δ9-THC) first developed in the 1970s [1]. Characterized by its exocyclic double bond at the Δ9(11) position, this compound exists primarily as the (6aR, 10aR) enantiomer and is typically synthesized from Δ8-THC [1]. Its structural similarity to Δ9-THC belies a distinct pharmacological profile that positions it as a critical analytical reference standard and a unique probe for investigating cannabinoid receptor pharmacology, particularly in the context of functional antagonism and biased signaling [2].

Rare synthetic isomer of Δ9-THC with exocyclic Δ9(11) double bond; primarily (6aR,10aR) enantiomer
Cannabinoid receptor probe for functional antagonism and biased signaling studies, distinct from CB1 partial agonists
Analytical reference standard for isomer resolution in chromatographic methods; supports HPLC, GC/MS, LC-MS/MS

Risks of exo-THC Generic Substitution


The assumption that THC isomers are interchangeable is a critical failure point in both research and analytical workflows. While exo-THC shares a molecular formula (C21H30O2) with Δ9-THC, its exocyclic double bond position induces a distinct three-dimensional conformation that fundamentally alters its interaction with the endocannabinoid system [1]. Unlike Δ9-THC, which acts as a CB1 receptor partial agonist, exo-THC exhibits a complex, species-dependent pharmacological profile characterized by weak agonist activity in some models and clear functional antagonism in others, most notably in primates [2]. This functional divergence makes generic substitution scientifically unsound for studies investigating receptor signaling, and its near-identical physicochemical properties create significant challenges for analytical specificity, demanding reference standards for accurate quantification .

Pharmacology shift exo-THC shows weak agonist activity or functional antagonism depending on species, not the partial agonist profile of Δ9-THC
Co‑elution challenge Near‑identical physicochemical properties cause frequent co‑elution with Δ9‑THC under standard HPLC/GC conditions, risking misidentification
Species dependence Behavioral and discriminative stimulus effects differ markedly between rodents and primates, limiting cross‑model extrapolation

exo-THC Comparator Evidence Guide


Murine Potency: exo-THC vs. Δ9-THC

In direct comparative in vivo studies, exo-THC consistently demonstrates significantly reduced potency relative to Δ9-THC across multiple standard assays for cannabimimetic activity. This quantifiable difference is critical for researchers seeking to understand structure-activity relationships or avoid confounding effects from trace impurities [1].

Murine Potency vs Δ9‑THC
Head‑to‑head
exo‑THC is less potent than Δ9‑THC in producing hypothermia, analgesia, lethality, and reducing spontaneous activity in mice
Confirms exo‑THC is not a direct functional substitute for Δ9‑THC in rodent pharmacology
In vivo mouse assays; 1987 comparative study
Cannabinoid pharmacology In vivo efficacy THC isomer comparison

Drug Discrimination: exo-THC vs. Δ9-THC

In a drug discrimination paradigm, exo-THC partially substitutes for the Δ9-THC discriminative stimulus, but with a potency that is both reduced and species-dependent. This evidence is crucial for studies investigating the subjective and behavioral effects of cannabinoids, where exo-THC cannot be assumed to produce an equivalent psychoactive state [1].

Drug Discrimination
Head‑to‑head
exo‑THC partially substituted for the Δ9‑THC cue in rats and monkeys, but with reduced potency; the potency difference was greater in monkeys
Species‑dependent subjective effects preclude direct substitution for Δ9‑THC in behavioral neuroscience
Two‑lever operant procedure; 1993 study
Behavioral pharmacology Drug discrimination CB1 receptor function

Primate CB1 Antagonism by exo-THC

A key differentiator for exo-THC is its demonstrated ability to functionally antagonize the effects of Δ9-THC in a primate model. In rhesus monkeys, pretreatment with exo-THC shifted the dose-response curve for Δ9-THC-induced behavioral suppression, providing direct evidence of antagonistic activity at behaviorally relevant doses [1].

Primate CB1 Antagonism
Head‑to‑head
Pretreatment with exo‑THC shifted the Δ9‑THC dose‑response curve for operant suppression; exo‑THC was 8‑ to 100‑fold less potent in suppressing behavior and failed to suppress at 5.0 mg/kg in one monkey
Demonstrates functional CB1 antagonism in primates, a unique tool for receptor signaling studies
Rhesus monkey operant model; 1987 study
CB1 antagonist Non-human primate model Operant behavior

THC Isomer Chromatographic Separation

From an analytical standpoint, exo-THC presents a significant co-elution and resolution challenge with its primary isomer, Δ9-THC. This necessitates the use of a certified reference material for method development and validation to ensure accurate identification and quantification, particularly in complex biological matrices [1].

Chromatographic Separation
Method context
Laboratories report co‑elution or minimal separation between Δ9‑THC, exo‑THC, Δ8‑THC, Δ10‑THC, and Δ6a,10a‑THC under standard HPLC/GC‑MS conditions
Certified reference material required for method validation to prevent misidentification and inaccurate quantification
Cannabinoid profiling in biological matrices; 2024 report
Analytical chemistry Chromatography Forensic toxicology

exo-THC Research and Industrial Applications


CB1 Antagonism and Biased Signaling in Primates

Based on direct evidence of its ability to attenuate Δ9-THC-induced behavioral suppression in rhesus monkeys, exo-THC serves as a unique chemical probe for investigating CB1 receptor antagonism. Unlike synthetic antagonists, its scaffold is closely related to the endogenous agonist, allowing for nuanced structure-activity relationship (SAR) studies of receptor binding pockets and downstream signaling bias [1]. This application is directly supported by quantitative data showing an 8- to 100-fold reduction in potency for behavioral suppression compared to Δ9-THC, and its failure to suppress behavior at 5.0 mg/kg in a subset of monkeys [1].

Forensic Toxicology Method Development

Due to its status as a known impurity in pharmaceutical-grade Δ9-THC (dronabinol) and its chromatographic challenge, the procurement of certified exo-THC reference material is essential for any analytical laboratory performing cannabinoid potency testing, impurity profiling, or forensic urine drug testing [1]. The evidence that exo-THC frequently co-elutes with Δ9-THC under standard conditions means that without a specific standard, laboratories risk false positives or inaccurate quantification of Δ9-THC, with significant legal and clinical implications [2]. Certified reference materials are available for use in HPLC, GC/MS, and LC-MS/MS methods .

Species-Specific Cannabinoid Pharmacology

The documented pharmacological profile of exo-THC, which varies from weak cannabimimetic activity in mice to a lack of classic cannabimimetic effects and functional antagonism in primates, makes it an invaluable tool for comparative pharmacology studies [1]. Researchers investigating the translational relevance of rodent models to human cannabinoid biology can use exo-THC to probe species-dependent variations in receptor structure, signaling, or metabolism. This application is grounded in direct comparative data showing a greater potency difference in drug discrimination in monkeys versus rats [2], and a stark contrast in behavioral effects between mice and dogs/rhesus monkeys [1].

Application
Selection Property
Validation Focus
CB1 receptor functional antagonism studies
Functional antagonism profile in primate model
Behavioral suppression and dose‑response shift endpoints
Analytical method validation for THC isomers
Chromatographic resolution from co‑eluting isomers
Peak identity and quantification accuracy in complex matrices
Cross‑species cannabinoid pharmacology
Species‑dependent pharmacological response
Model‑response comparison (rodent vs primate) for translational review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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